
1,3,4-Oxadiazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazinan-2-one is a chemical compound with the molecular formula C3H6N2O2 . It is used for research and testing purposes . The compound is manufactured by Enamine Ltd and is stored under freezing conditions .
Synthesis Analysis
The synthesis of this compound structures has been achieved through the reaction of 3-amino-1-propanols with EC in the presence of TBD . Another method involves the cyclization of N, N '-diacylhydrazines in the presence of various dehydrating agents . More recently, milder user-friendly protocols have been developed, involving in situ generated N, N '-diacylhydrazines with sequential intramolecular cyclization .Molecular Structure Analysis
The this compound molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The formation of recurrent H-bonded motifs involving the 1,3,4-oxadiazole is observed. In addition, a variety of CH⋯π interactions are established, involving both aliphatic and aromatic C–H bonds and the π-system of the electron-rich tert-butylphenyl ring .Chemical Reactions Analysis
The chemical reactions of this compound involve the intramolecular cyclization of N-acylhydrazones under oxidative conditions . The reaction can proceed smoothly to afford the desired products in moderate to high yields .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : The synthesis of various derivatives of 1,3,4-oxadiazinan-2-one, such as (5R)-4-Methyl-5-phenyl-1,3,4-oxadiazinan-2-one, has been achieved through multi-step processes. This synthesis demonstrates the practicality of acylation directly with acids, yielding products with excellent efficiency (Rodrigues, Olivato, & Rittner, 2005).
- Molecular Structure Analysis : Studies on compounds like (5R)-3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one provide insights into the molecular structures of 1,3,4-oxadiazinan-2-ones, revealing their conformational properties and interaction patterns in crystal structures (Caracelli et al., 2011).
Biochemical Applications
- Antioxidant and Antimicrobial Activities : Novel oxadiazinan-5-ones have been synthesized and tested for their antioxidant and antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, with certain derivatives exhibiting high inhibition comparable to standard antibiotics (Parveen et al., 2012).
- Insecticidal Properties : Studies on the insecticidal activities of 1,3,4-oxadiazoles, including their effects on larval growth and digestive enzymes in insects like the armyworm, highlight their potential as novel insecticides for pest control (Xiao & Huang, 2014).
Chemical and Medicinal Research
- Chemical Properties and Synthesis Routes : The chemical properties of 1,3,4-oxadiazole derivatives, their synthesis routes, and their potential as bioisosteric replacements in drug molecules have been extensively studied. This includes a systematic comparison of different oxadiazole isomers and their pharmacological profiles (Boström et al., 2012).
- Therapeutic Potential : The peculiar structural features of 1,3,4-oxadiazole rings allow for effective binding with various enzymes and receptors, leading to a range of bioactivities. This has spurred research into the development of 1,3,4-oxadiazole-based derivatives for treating various ailments (Verma et al., 2019).
Orientations Futures
The future directions for 1,3,4-Oxadiazinan-2-one involve the development of new methods for obtaining complex structures containing oxadiazole rings . Due to the constantly growing interest in heterocyclic systems of this nature, these compounds could be used in the future in medicine and agriculture . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .
Propriétés
IUPAC Name |
1,3,4-oxadiazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-3-5-4-1-2-7-3/h4H,1-2H2,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRDSXWYFVGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
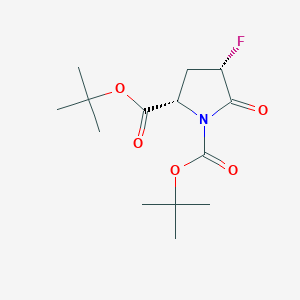

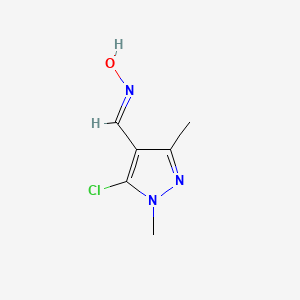
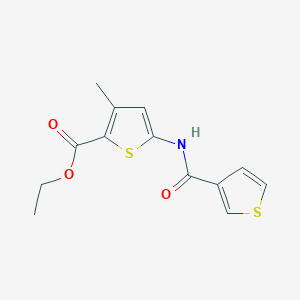

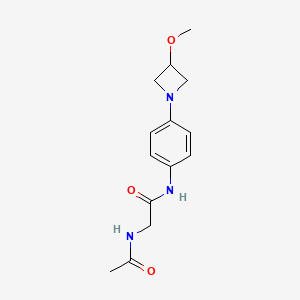
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
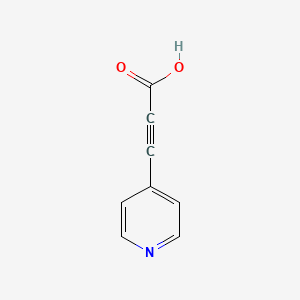

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

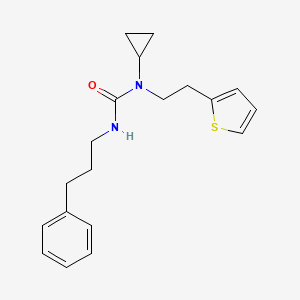
![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)